molecular formula C18H20N2O7 B11299379 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine

Cat. No.: B11299379
M. Wt: 376.4 g/mol
InChI Key: JIHIBVAPJJWRNT-UHFFFAOYSA-N
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Description

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-2-one core with various functional groups attached, making it a versatile molecule for various applications.

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(21)19-8-16(22)20-9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

JIHIBVAPJJWRNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, making it a potent antimicrobial agent . It also exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .

Comparison with Similar Compounds

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine can be compared with other coumarin derivatives such as:

Biological Activity

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, properties, mechanisms of action, and biological activities based on diverse research findings.

The synthesis of this compound typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine derivatives under specific conditions. Common methods include the use of coupling agents such as TBTU to facilitate amide bond formation. The compound has a molecular formula of C15H15NO6 and a molecular weight of 305.28 g/mol, making it a relatively small molecule with significant potential for biological activity.

PropertyValue
Molecular FormulaC15H15NO6
Molecular Weight305.28 g/mol
IUPAC Name2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid
InChI KeyMRRGKOFYZAZNJO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, the compound may influence signaling pathways relevant to cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For example, studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. The compound appears to modulate inflammatory pathways, potentially reducing inflammation in models of chronic inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect cell cycle progression and promote cell death through mechanisms involving caspase activation and PARP cleavage.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various coumarin derivatives, this compound demonstrated an IC50 value indicative of potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : In animal models of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Studies : In vitro assays on TMD8 B cell lymphoma cells showed that treatment with the compound led to G1 phase arrest and increased apoptosis rates compared to control groups, highlighting its potential as an anticancer therapeutic.

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